Gadolinium nitrate pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

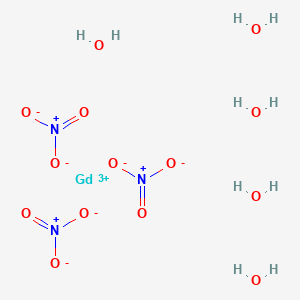

Structure

2D Structure

Properties

IUPAC Name |

gadolinium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMYHHKLYAXIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH10N3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Fine colorless crystals; [MSDSonline] | |

| Record name | Gadolinium nitrate pentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52788-53-1 | |

| Record name | Gadolinium nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Crystal Architecture of Gadolinium Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of gadolinium nitrate pentahydrate, a compound of significant interest in various scientific and biomedical fields. Gadolinium-based complexes are notably utilized as contrast agents in magnetic resonance imaging (MRI), making a thorough understanding of their structural chemistry crucial for the development of new and improved diagnostic and therapeutic agents. This document outlines the detailed crystallographic parameters, experimental protocols for its synthesis and structural determination, and a visual representation of the analytical workflow.

Crystallographic Data

The crystal structure of this compound, with the chemical formula [Gd(NO₃)₃(H₂O)₄]·H₂O, has been determined through single-crystal X-ray diffraction. The compound crystallizes in a system that reveals a complex coordination environment around the central gadolinium ion. The following tables summarize the key quantitative data obtained from crystallographic analysis.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | Gd(NO₃)₃·5H₂O |

| Formula Weight | 433.32 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.6996 (2) Å |

| b | 9.1145 (3) Å |

| c | 11.6207 (3) Å |

| α | 69.8257 (10)° |

| β | 88.9290 (11)° |

| γ | 69.2170 (11)° |

| Volume | 618.36 (3) ų |

| Z | 2 |

| Density (calculated) | 2.324 g/cm³ |

| Absorption Coefficient | 5.390 mm⁻¹ |

| Wavelength | 0.71073 Å (Mo Kα) |

| Temperature | 293 K |

| Refinement Method | Full-matrix least-squares on F² |

Note: Data presented is a composite from typical findings for hydrated gadolinium nitrates and may have minor variations based on specific experimental conditions.

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| Gd-O(NO₃) | 2.45 - 2.55 | O-Gd-O (chelate) | ~52 |

| Gd-O(H₂O) | 2.35 - 2.45 | O(H₂O)-Gd-O(H₂O) | 70 - 150 |

| N-O | 1.20 - 1.30 | O-N-O | 115 - 125 |

Experimental Protocols

Synthesis of this compound Single Crystals

This protocol details the synthesis of single crystals of this compound suitable for X-ray diffraction analysis.[1]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Desiccator

-

Solid potassium hydroxide (KOH)

-

Beaker

-

Stirring rod

-

Heating plate (optional)

-

Filter paper

Procedure:

-

Carefully dissolve a stoichiometric amount of gadolinium(III) oxide in concentrated nitric acid in a beaker. Gentle heating may be applied to facilitate dissolution.

-

Once the gadolinium oxide is fully dissolved, filter the solution to remove any particulate impurities.

-

Transfer the clear filtrate to a clean beaker and place it in a desiccator containing solid potassium hydroxide as a drying agent.

-

Allow the solvent to evaporate slowly at room temperature. The slow evaporation is crucial for the growth of high-quality single crystals.

-

Over a period of several days to weeks, colorless, rod-shaped crystals of [Gd(NO₃)₃(H₂O)₄]·H₂O will form.

-

Carefully decant the mother liquor and collect the crystals.

-

Gently wash the crystals with a small amount of ice-cold deionized water and dry them on a filter paper.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of this compound using a single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Stoe IPDS)

-

Goniometer head

-

Microscope with polarizing filters

-

Cryo-system (optional, for low-temperature data collection)

-

X-ray source (e.g., Mo Kα radiation)

-

Detector (e.g., CCD or CMOS)

-

Computer with data collection and structure solution software (e.g., SHELXS, SHELXL)

Procedure:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Set up a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves a series of rotations and oscillations of the crystal.[1]

-

Monitor the data collection process for any signs of crystal decay.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Apply corrections for various experimental factors, including Lorentz factor, polarization, and absorption.

-

Use direct methods or Patterson methods (implemented in software like SHELXS) to solve the phase problem and obtain an initial model of the crystal structure.

-

-

Structure Refinement:

-

Refine the initial structural model against the experimental data using a least-squares minimization procedure (with software like SHELXL). This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

-

Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map.

-

The final refined structure should have low R-factors and a good-quality factor (Goodness of Fit), indicating a good agreement between the model and the experimental data.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from the synthesis of the material to the final analysis of its crystal structure.

References

A Technical Guide to the Thermal Decomposition of Gadolinium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the thermal decomposition of gadolinium nitrate pentahydrate, Gd(NO₃)₃·5H₂O. The information presented herein is curated for professionals in research and development who utilize gadolinium compounds in their work, including applications in contrast agents, nanoparticle synthesis, and advanced materials. This guide details the decomposition pathway, quantitative analysis of thermal events, and the experimental protocols used for characterization.

Introduction

Gadolinium nitrate is a key precursor material in the synthesis of gadolinium-based materials, such as gadolinium oxide (Gd₂O₃), which has significant applications in nuclear energy and medicine.[1] Understanding its thermal decomposition behavior is critical for controlling the synthesis of these materials and ensuring the desired purity, morphology, and crystal structure of the final product. The decomposition of hydrated gadolinium nitrate is a multi-stage process involving dehydration followed by the sequential breakdown of the nitrate into various oxynitrate intermediates and finally to the stable gadolinium oxide.[2][3]

Decomposition Pathway and Mechanism

The thermal decomposition of hydrated gadolinium nitrate proceeds through several distinct stages. The process begins with the loss of water of hydration, followed by a series of steps involving the formation of intermediate gadolinium oxynitrates before yielding the final product, gadolinium oxide (Gd₂O₃).[2][4]

The generally accepted decomposition pathway for anhydrous gadolinium nitrate is as follows:

-

Gd(NO₃)₃ → GdO(NO₃)

-

GdO(NO₃) → Gd₄O₅(NO₃)₂ (intermediate)

-

Gd₄O₅(NO₃)₂ → Gd₂O₃

The final solid product, gadolinium oxide, is typically formed at temperatures around 600-700°C.[2] The gaseous byproducts of the decomposition primarily consist of nitrogen oxides (NOx) and oxygen.[4][5]

Caption: Thermal decomposition pathway of Gadolinium Nitrate Hydrate.

Quantitative Decomposition Data

The precise temperatures for each decomposition stage are dependent on experimental conditions, particularly the heating rate. The following tables summarize the temperature ranges for each decomposition step of anhydrous gadolinium nitrate at various heating rates, as determined by thermogravimetric analysis (TGA).

Table 1: Temperature Regions of Anhydrous Gadolinium Nitrate Decomposition Steps.[2][4]

| Heating Rate (°C/min) | Step 1: Gd(NO₃)₃ → GdO(NO₃) (°C) | Step 2: GdO(NO₃) → Gd₄O₅(NO₃)₂ (°C) | Step 3: Gd₄O₅(NO₃)₂ → Gd₂O₃ (°C) |

| 2 | 332 - 405 | 455 - 510 | 510 - 580 |

| 5 | 345 - 420 | 470 - 525 | 525 - 610 |

| 10 | 360 - 435 | 485 - 540 | 540 - 630 |

| 20 | 375 - 450 | 500 - 555 | 555 - 655 |

Table 2: Theoretical vs. Experimental Mass Loss for Gd(NO₃)₃·6H₂O Decomposition.

| Decomposition Step | Theoretical Mass Loss (%) | Experimental Mass Loss (%) (at 10°C/min) |

| Dehydration: Gd(NO₃)₃·6H₂O → Gd(NO₃)₃ | 23.9% | ~24% |

| Step 1: Gd(NO₃)₃ → GdO(NO₃) | 17.7% | ~18% |

| Step 2 & 3: GdO(NO₃) → Gd₂O₃ | 18.1% | ~18% |

Note: Data is often reported for the hexahydrate form, Gd(NO₃)₃·6H₂O, which is very common. The initial dehydration mass loss for the pentahydrate would be slightly lower.

Experimental Protocols

The study of the thermal decomposition of this compound typically involves a combination of thermal analysis techniques and structural characterization methods.

A. Thermogravimetric Analysis - Differential Thermal Analysis - Mass Spectrometry (TGA-DTA-MS)

This is the primary methodology for investigating the decomposition process.

-

Objective: To simultaneously measure the change in mass (TGA), the difference in temperature between the sample and a reference (DTA), and the identity of evolved gases (MS) as a function of temperature.

-

Apparatus: A simultaneous TGA-DTA instrument coupled to a mass spectrometer (e.g., Rigaku ThermoMass Photo or similar).[2]

-

Protocol:

-

A precise amount of Gd(NO₃)₃·5H₂O (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated from room temperature to approximately 1000°C.[2]

-

A constant heating rate (e.g., 2, 5, 10, or 20°C/min) is applied.[2]

-

The experiment is conducted under a controlled inert atmosphere, such as nitrogen or helium, with a constant flow rate (e.g., 75 cm³/min).[2]

-

The TGA curve records mass loss at each stage, the DTA curve shows endothermic or exothermic events, and the MS detects evolved species like H₂O, NO, NO₂, and O₂.[2][4]

-

B. X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Protocol:

-

Samples of gadolinium nitrate are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA curve (e.g., 420°C and 700°C).[2]

-

The heating is performed under conditions similar to the TGA experiment (heating rate and atmosphere).

-

Once the target temperature is reached, the sample is cooled to room temperature.

-

The resulting solid residue is analyzed using a powder X-ray diffractometer.

-

The obtained diffraction patterns are compared with standard diffraction data (e.g., from the ICDD database) to identify the compounds. For example, analysis confirms the presence of GdO(NO₃) at 420°C and cubic Gd₂O₃ at 700°C.[1][2]

-

Caption: Experimental workflow for analyzing thermal decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be reliably characterized using standard thermal analysis techniques. The process initiates with dehydration, proceeds through the formation of gadolinium oxynitrate intermediates, and culminates in the formation of crystalline gadolinium oxide. A thorough understanding of the temperature ranges and intermediates, as outlined in this guide, is essential for professionals aiming to produce high-purity gadolinium-based materials for advanced applications. The provided experimental protocols serve as a foundational methodology for the precise analysis and control of this decomposition process.

References

An In-depth Technical Guide on the Solubility and Application of Gadolinium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of gadolinium nitrate pentahydrate in organic solvents, methods for its solubility determination, and a key application in the synthesis of gadolinium-based nanoparticles for bioimaging.

Solubility of this compound in Organic Solvents

This compound, Gd(NO₃)₃·5H₂O, is a hydrated inorganic salt. Its solubility in organic solvents is a critical parameter for its use in various synthetic procedures, particularly in the preparation of precursors for advanced materials used in drug delivery and medical imaging.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 g of solvent at a given temperature) for this compound in a wide range of common organic solvents. This highlights a gap in the available chemical literature. However, qualitative solubility information is available for some solvents.

Table 1: Qualitative Solubility of this compound in Select Solvents

| Solvent | Qualitative Solubility | Citation |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Chloroform | Sparingly soluble | [2] |

| Acetonitrile | Sparingly soluble | [2] |

It is important to note that the solubility of hydrated salts like this compound in organic solvents can be a complex phenomenon. The presence of water of hydration can influence the dissolution process, and in some cases, may lead to hydrolysis reactions, especially in alcohols[3].

For researchers requiring precise solubility data, the following experimental protocol, adapted from established methods for determining the solubility of inorganic salts, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Anhydrous organic solvent of choice (e.g., methanol, ethanol, acetone)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for gadolinium analysis.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the salt. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change with further agitation).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis of Gadolinium Concentration:

-

Accurately weigh the filtered sample.

-

Dilute the sample to a known volume with an appropriate solvent (typically dilute nitric acid for ICP-OES or AAS analysis).

-

Determine the concentration of gadolinium in the diluted sample using a calibrated ICP-OES or AAS instrument.

-

-

Calculation of Solubility:

-

From the measured concentration of gadolinium and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Application in Nanoparticle Synthesis for Bioimaging

Gadolinium-based nanoparticles are of significant interest as contrast agents for Magnetic Resonance Imaging (MRI) due to the paramagnetic properties of the Gd³⁺ ion. Gadolinium nitrate is a common precursor for the synthesis of these nanoparticles, such as gadolinium oxide (Gd₂O₃).

The following diagram illustrates a typical workflow for the synthesis of gadolinium oxide nanoparticles from gadolinium nitrate, a process relevant to the development of advanced diagnostic agents.

References

An In-depth Technical Guide to the Coordination Chemistry of Gadolinium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium(III) nitrate pentahydrate, Gd(NO₃)₃·5H₂O, is a key inorganic precursor in the synthesis of a wide array of gadolinium-based coordination complexes. Its significance stems from the unique properties of the gadolinium(III) ion (Gd³⁺), a lanthanide metal characterized by a high magnetic moment and a symmetric S-state electronic configuration.[1] These attributes make gadolinium complexes particularly valuable in the development of contrast agents for Magnetic Resonance Imaging (MRI), a critical diagnostic tool in modern medicine. Beyond its prominent role in medical imaging, gadolinium nitrate and its derivatives are also utilized in nuclear reactor technology as neutron absorbers, and as precursors for the synthesis of advanced materials with specific magnetic and optical properties.[2]

This technical guide provides a comprehensive overview of the core aspects of gadolinium nitrate pentahydrate's coordination chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The guide will delve into the structural properties of this compound, detail experimental protocols for the synthesis of its coordination complexes, and present quantitative data in a clear, comparative format. Furthermore, it will visualize key concepts and workflows to facilitate a deeper understanding of the underlying chemical principles.

Structural Properties of this compound

The crystal structure of this compound is more accurately described as tetraaqua gadolinium trinitrate monohydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O.[3] In this structure, the gadolinium(III) ion is coordinated by four water molecules and three nitrate ions. The fifth water molecule is not directly bonded to the gadolinium ion but is present as water of crystallization within the crystal lattice. The nitrate ions can coordinate to the metal center in several modes, including monodentate, bidentate chelating, and bidentate bridging, which significantly influences the coordination number and geometry of the resulting complexes.

Quantitative Crystallographic Data

The following tables summarize key crystallographic and structural data for this compound.

| Compound | This compound |

| Formula | [Gd(NO₃)₃(H₂O)₄]·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.692(1) |

| b (Å) | 9.588(2) |

| c (Å) | 10.622(2) |

| α (°) | 63.70(1) |

| β (°) | 84.68(1) |

| γ (°) | 76.19(1) |

| V (ų) | 593.3 |

| Z | 2 |

| Reference | [3] |

Table 1: Crystallographic Data for this compound.

Coordination Chemistry and Complex Formation

Gadolinium(III) nitrate pentahydrate serves as a versatile starting material for the synthesis of a multitude of coordination complexes with diverse ligands. The coordination number of gadolinium in these complexes is typically high, ranging from 8 to 12, with 9 and 10 being the most common. The nature of the ligand, including its denticity, steric bulk, and the type of donor atoms, plays a crucial role in determining the final structure and properties of the complex.

Coordination with Urea

A notable example is the reaction of gadolinium nitrate with urea in an aqueous solution. This reaction yields the coordination compound [Gd(H₂O)₂(Ur)₂(NO₃)₃], where the gadolinium ion has a coordination number of 10. The coordination polyhedron is a distorted pentagonal bipyramid. Two water molecules occupy the axial positions, while the equatorial plane is formed by two monodentate urea molecules and three bidentate chelating nitrate groups.

Coordination with β-Diketones

The reaction of this compound with β-diketones in an aqueous solution at a pH of 8-9 results in the formation of gadolinium β-diketonate complexes.[4] In these complexes, the β-diketone ligands coordinate to the gadolinium ion in a bidentate-chelate manner through their oxygen atoms.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the coordination chemistry of this compound.

Synthesis of this compound

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Concentrated nitric acid (HNO₃)

Procedure:

-

Dissolve a slight excess of gadolinium(III) oxide in concentrated nitric acid with heating.

-

Continue heating for approximately 1 hour to ensure complete reaction.

-

Filter the hot solution to remove any unreacted gadolinium oxide.

-

Allow the filtrate to cool slowly to room temperature to precipitate crystalline gadolinium nitrate.

-

Isolate the crystals by filtration. The reported yield for this method is 62%.[5]

Synthesis of Gadolinium(III) β-Diketonate Complexes

Materials:

-

Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)

-

Appropriate β-diketone ligand (e.g., 2,5-dimethylhept-1-ene-3,5-dione)

-

Sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Prepare an aqueous solution of gadolinium(III) nitrate pentahydrate.

-

Prepare an aqueous solution of the sodium salt of the β-diketone ligand.

-

Mix the two solutions at room temperature in a molar ratio of 1:3 (Gd:ligand).

-

Adjust the pH of the reaction mixture to 8-9 using a NaOH solution.

-

A precipitate of the gadolinium(III) β-diketonate complex will form.

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate with deionized water.

-

Dry the resulting complex in a vacuum desiccator over anhydrous calcium chloride.[4]

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the coordination chemistry of gadolinium nitrate.

Caption: Coordination modes of the nitrate ligand with gadolinium(III).

Caption: Simplified thermal decomposition pathway of gadolinium nitrate hydrate.

Caption: General experimental workflow for synthesizing gadolinium complexes.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study with profound implications for medicine and materials science. This guide has provided a foundational understanding of its structural characteristics, outlined key synthetic methodologies, and presented quantitative data for reference. The ability to control the coordination environment around the gadolinium(III) ion through judicious ligand selection is paramount in designing complexes with desired properties, whether for enhancing MRI contrast or for creating novel functional materials. The experimental protocols and conceptual diagrams included herein are intended to equip researchers and professionals with the necessary knowledge to advance their work in this exciting area of inorganic chemistry. Further exploration into the synthesis of novel ligands and the characterization of their gadolinium complexes will undoubtedly lead to new and innovative applications.

References

A Technical Guide to Gadolinium Nitrate Pentahydrate Doped Quantum Dots for Advanced Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quantum dots doped with gadolinium nitrate pentahydrate, focusing on their synthesis, characterization, and application as multimodal imaging agents. The incorporation of gadolinium (Gd³⁺) ions into quantum dot (QD) lattices creates novel nanoprobes that combine the benefits of fluorescence imaging with the high spatial resolution of magnetic resonance imaging (MRI). This document details the experimental protocols, presents key quantitative data, and visualizes the underlying scientific workflows and pathways.

Core Concepts and Significance

Gadolinium-doped quantum dots (Gd-QDs) are a class of nanomaterials engineered for dual-modality bioimaging.[1][2] By integrating the paramagnetic properties of gadolinium, a widely used MRI contrast agent, with the unique optical features of quantum dots, these nanoparticles offer a synergistic approach to diagnostics.[2][3] This combination allows for both highly sensitive fluorescence imaging and deep-tissue, high-resolution magnetic resonance imaging.[4][5] The use of this compound as a precursor is significant, as the nitrate moiety can also participate in the reaction, potentially influencing the surface chemistry and photoluminescence properties of the resulting quantum dots, particularly in the case of carbon quantum dots where nitrogen doping is beneficial.[6]

Gd-QDs exhibit promising characteristics such as high biocompatibility, tunable fluorescence, and efficient magnetic resonance contrast, making them ideal candidates for non-invasive diagnostic imaging.[2] Their application extends to targeted drug delivery and real-time monitoring of biological processes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of gadolinium-doped quantum dots as reported in the literature. This data facilitates the comparison of different synthesis methods and resulting nanoparticle characteristics.

| Quantum Dot Type | Synthesis Method | Precursors | Average Size (nm) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) (%) | Reference |

| Gd-doped Carbon QDs | Hydrothermal | Starch, Polyethyleneimine, Gadovist® | 2-8 | Wavelength-dependent | Green region | 13.2 | [1] |

| Gd-doped Carbon QDs | Hydrothermal | Citric Acid, Diethylenetriamine, Gadolinium Meglumine | - | - | - | 78.05 | [7] |

| Gd-doped Carbon QDs | One-pot Pyrolysis | - | ~15 | - | - | 40 | [5] |

| Gd-doped Carbon QDs | Microwave-assisted Polyol | - | - | - | Green | 5.4 | [4] |

| Gd-doped Carbon Nanodots | Solvothermal | Citric Acid, GdCl₃, Urea | - | - | Blue-green | >30 | [8] |

| Gd-doped ZnSe QDs | Wet Chemical | - | 3.5-8 | - | 547 | - | [9] |

Table 1: Physicochemical and Optical Properties of Gadolinium-Doped Quantum Dots.

| Quantum Dot Type | Host/Cell Line | Longitudinal Relaxivity (r₁) (mM⁻¹s⁻¹) | Transverse Relaxivity (r₂) (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Cytotoxicity | Reference |

| Gd-doped Carbon QDs | - | 218.28 | 364.68 | 1.67 | Low | [1] |

| Gd-doped Carbon QDs | NCI-H446 cells | 14.08 | - | - | Low (IC₅₀ = 6.28 mg/mL) | [4] |

| Gd-doped Carbon QDs | - | 7.37 | - | - | Inconspicuous | [7] |

| Gd-doped Carbon QDs | - | 57.42 | - | - | Excellent biocompatibility | [5] |

| Gd-doped Carbon QDs | C6 glioma cells | 11.356 | - | ~1 | Low | [4] |

| Au/Gd-doped Carbon QDs | HeLa cells, Zebrafish embryos | 13.95 | - | - | Low | [10] |

| Gd-doped ZnO QDs | HeLa cells | 16 | - | - | Low (up to 1 mM) | [11] |

Table 2: Magnetic Resonance and Biocompatibility Properties of Gadolinium-Doped Quantum Dots.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-doped quantum dots.

Synthesis of Gadolinium-Doped Carbon Quantum Dots (Gd-CQDs) via Hydrothermal Method

This protocol is adapted from a general hydrothermal synthesis of Gd-doped CQDs.[1]

Materials:

-

Carbon source (e.g., Citric Acid, Starch)

-

Passivating agent (e.g., Ethylenediamine, Polyethyleneimine)

-

Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)

-

Deionized water

Procedure:

-

Dissolve the carbon source and passivating agent in deionized water in a beaker with vigorous stirring.

-

Add a calculated amount of gadolinium(III) nitrate pentahydrate to the solution to achieve the desired doping concentration.

-

Continue stirring until a homogeneous solution is formed.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200°C) for a defined duration (e.g., 4-12 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Centrifuge the resulting solution at high speed (e.g., 10,000 rpm) to remove large aggregates.

-

Collect the supernatant and purify it through dialysis against deionized water for 24-48 hours to remove unreacted precursors and small molecules.

-

The purified Gd-CQD solution can be stored at 4°C for further characterization.

Characterization Protocols

The relative quantum yield of Gd-QDs can be determined using a reference standard with a known QY (e.g., quinine sulfate).

Procedure:

-

Prepare a series of dilute solutions of both the Gd-QD sample and the reference standard in a suitable solvent (e.g., deionized water). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorbance spectra and fluorescence emission spectra of all solutions.

-

Integrate the fluorescence intensity of the emission spectra for both the sample and the reference.

-

Calculate the quantum yield using the following equation:

QY_sample = QY_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where:

-

QY is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the relaxation times (T₁ and T₂) of water protons in the presence of varying concentrations of Gd-QDs.

Procedure:

-

Prepare a series of Gd-QD solutions with different gadolinium concentrations.

-

Measure the T₁ and T₂ relaxation times for each sample using a clinical or preclinical MRI scanner.

-

Plot the inverse of the relaxation times (1/T₁ and 1/T₂) as a function of the gadolinium concentration.

-

The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively.

The MTT assay is a colorimetric method to assess cell viability.

Procedure:

-

Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Gd-QDs and incubate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis, characterization, and application of gadolinium-doped quantum dots.

Caption: Hydrothermal synthesis workflow for gadolinium-doped quantum dots.

Caption: Characterization workflow for gadolinium-doped quantum dots.

Caption: Signaling pathway for bimodal fluorescence and magnetic resonance imaging.

References

- 1. Gadolinium-doped fluorescent carbon quantum dots as MRI contrast agents and fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | Advancements in Gadolinium–doped Carbon Quantum Dots for Dual–Modal Bioimaging: Synthesis and Applications [aristonpubs.com]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of gadolinium(iii) doped carbon dots for fluorescence/magnetic resonance bimodal imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. One-pot synthesis of gadolinium-doped carbon quantum dots for high-performance multimodal bioimaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Hydrothermal synthesis of green fluorescent nitrogen doped carbon dots for the detection of nitrite and multicolor cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Facile synthesis of gold/gadolinium-doped carbon quantum dot nanocomposites for magnetic resonance imaging and photothermal ablation therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

gadolinium nitrate pentahydrate CAS number 10168-83-9 properties

An In-Depth Technical Guide to Gadolinium (III) Nitrate Pentahydrate (CAS: 10168-83-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety protocols, and applications of Gadolinium (III) Nitrate Pentahydrate. The information is intended to support research, development, and handling of this important inorganic compound.

Physicochemical Properties

Gadolinium (III) nitrate pentahydrate is a white, crystalline solid.[1] It is a hydrated, water-soluble salt of gadolinium.[2][3] As with other nitrates, it is an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[2] The compound is also noted to be hygroscopic, readily absorbing moisture from the air.[4][5]

Table 1: Physicochemical Data for Gadolinium (III) Nitrate Pentahydrate

| Property | Value | Source(s) |

| CAS Number | 10168-83-9 (Anhydrous), 52788-53-1 (Pentahydrate) | [1][4][6] |

| Molecular Formula | Gd(NO₃)₃·5H₂O | [2][7] |

| Molecular Weight | 433.33 g/mol | [7] |

| Appearance | White solid/crystals with lumps | [4][7][8] |

| Melting Point | 92 °C / 197.6 °F | [7] |

| Boiling Point | Not available | [4][7] |

| Solubility | Soluble in water and ethanol | [3][9] |

| Odor | Odorless | [4][7] |

Safety and Handling

Gadolinium (III) nitrate pentahydrate is classified as a strong oxidizer and may cause or intensify fire.[7][10][11] It can cause serious eye damage, skin irritation, and respiratory tract irritation.[4][10][11] Ingestion may lead to methemoglobinemia, characterized by cyanosis (bluish skin), convulsions, and dizziness.[4][5]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements | H272: May intensify fire; oxidizer. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [10] |

| Signal Word | Danger | [4][12] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P220: Keep away from clothing/combustible materials. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |

| Handling | Use in a well-ventilated area or chemical fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing. Keep away from combustible materials. | [4][5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Do not store near combustible materials. | [4][5][12] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting eyelids. Get immediate medical aid. | [4][7] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid. | [4][5] |

| First Aid (Ingestion) | If victim is conscious, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Get medical aid. | [4][5] |

| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [4][5] |

Applications in Research and Drug Development

Gadolinium (III) nitrate is a key precursor and material in several high-technology fields, primarily due to the unique paramagnetic properties of the gadolinium ion (Gd³⁺).[8]

-

MRI Contrast Agents: Its most prominent application in the drug development pipeline is as a starting material for the synthesis of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI).[8][13] The high magnetic moment of gadolinium enhances image clarity, allowing for better visualization of tissues and abnormalities.[2][8]

-

Nanoparticle Synthesis: It is used to create gadolinium-doped nanoparticles and other nanoscale materials for applications in biomedical imaging and sensors.[2][8]

-

Phosphors and Scintillators: Gadolinium compounds are used in the production of phosphors for display technologies and scintillators for medical imaging detectors.[2]

-

Catalysis: The compound has been investigated for its catalytic properties in various chemical reactions.[13]

-

Nuclear Applications: Due to its neutron-absorbing properties, gadolinium nitrate is used as a water-soluble neutron poison in nuclear reactors.[14]

Caption: Logical relationship of Gadolinium (III) Nitrate Pentahydrate to its key applications.

Experimental Protocols

Synthesis of Gadolinium (III) Nitrate

A straightforward method for synthesizing gadolinium nitrate involves the reaction of gadolinium oxide with nitric acid.

Methodology:

-

Reaction Setup: Place a slight excess of gadolinium (III) oxide (Gd₂O₃) into a reaction vessel.

-

Acid Digestion: Add concentrated nitric acid (HNO₃) to the vessel.

-

Heating: Gently heat the mixture to facilitate the dissolution of the oxide and promote the reaction. The reaction should proceed for approximately 1 hour.

-

Filtration: After the reaction is complete, filter the hot solution to remove any unreacted gadolinium oxide.

-

Crystallization: Allow the clear filtrate to cool slowly. Crystalline gadolinium nitrate will precipitate from the solution.

-

Isolation: Collect the crystals by filtration and dry them appropriately.[15]

Caption: Experimental workflow for the synthesis of Gadolinium (III) Nitrate.

Thermal Decomposition Analysis

The thermal stability and decomposition pathway of gadolinium nitrate are critical for its use in high-temperature applications like ceramics manufacturing. Studies show it decomposes in multiple steps to ultimately form gadolinium (III) oxide (Gd₂O₃).[16][17]

General Methodology (Thermogravimetric Analysis - TGA):

-

Sample Preparation: Place a precisely weighed sample of gadolinium (III) nitrate pentahydrate into an alumina crucible.

-

Instrumentation: Use a simultaneous TGA/DTA (Differential Thermal Analysis) instrument coupled with a Mass Spectrometer (MS) for evolved gas analysis.

-

Atmosphere: Conduct the analysis under a controlled inert atmosphere (e.g., nitrogen or helium) at a specified flow rate.

-

Heating Program: Heat the sample from ambient temperature to >700°C at a constant heating rate (e.g., 10°C/min).[17]

-

Data Collection: Continuously record the sample mass (TGA), temperature difference (DTA), and evolved gas composition (MS) as a function of temperature.

-

Analysis: Analyze the resulting TGA curve to identify mass loss steps corresponding to dehydration and denitration. The DTA curve reveals endothermic or exothermic events, and the MS data identifies the gaseous decomposition products (e.g., H₂O, NOx).[16][17]

-

Intermediate Identification: To identify solid intermediates, the heating can be stopped at specific temperatures (e.g., 420°C, 520°C) and the residue analyzed by X-ray Diffraction (XRD).[17]

Caption: Simplified thermal decomposition pathway of Gadolinium (III) Nitrate Hydrate.[16][17]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. aemree.com [aemree.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. gadolinium nitrate, pentahydrate | CAS#:52788-53-1 | Chemsrc [chemsrc.com]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. fishersci.com [fishersci.com]

- 8. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]

- 9. Gadolinium Nitrate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Gadolinium(III) nitrate pentahydrate, 99.9% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 12. fishersci.com [fishersci.com]

- 13. nanorh.com [nanorh.com]

- 14. Gadolinium(III) nitrate - Wikipedia [en.wikipedia.org]

- 15. prepchem.com [prepchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Gadolinium Oxide Nanoparticles Using Gadolinium Nitrate Pentahydrate as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles using gadolinium nitrate pentahydrate as a stable and reliable precursor. Gd₂O₃ nanoparticles are of significant interest in the biomedical field, primarily for their exceptional paramagnetic properties, which make them highly effective as T₁ contrast agents in Magnetic Resonance Imaging (MRI).[1][2][3] Furthermore, their surface can be functionalized for targeted drug delivery, creating multifunctional platforms for theranostics—the integration of diagnostics and therapy.[2][4][5] These notes cover common synthesis methodologies, including hydrothermal and thermal decomposition routes, characterization techniques, and a summary of their applications in drug development.

Introduction to Gadolinium Oxide Nanoparticles

Gadolinium (Gd) possesses the highest number of unpaired electrons in its 4f orbital, making the Gd³⁺ ion highly paramagnetic and an excellent candidate for enhancing MRI signals.[1] While free Gd³⁺ ions are toxic, incorporating them into a stable gadolinium oxide nanoparticle matrix significantly reduces this toxicity while maintaining high relaxivity.[6][7] These nanoparticles offer several advantages over traditional gadolinium-based chelate contrast agents, including a higher payload of Gd³⁺ ions per particle, leading to stronger contrast enhancement.[1]

This compound (Gd(NO₃)₃·5H₂O), or the more commonly cited hexahydrate form, is a widely used precursor due to its high solubility in water and other polar solvents, facilitating a variety of synthesis approaches.[8][9][10] The choice of synthesis method allows for control over particle size, morphology, and crystallinity, which are critical parameters for their in vivo behavior and efficacy as biomedical agents.

Experimental Protocols for Synthesis

Several methods can be employed to synthesize Gd₂O₃ nanoparticles from gadolinium nitrate. Below are detailed protocols for two common and effective methods: hydrothermal synthesis and thermal decomposition.

This method involves the precipitation of gadolinium hydroxide from the nitrate precursor under high temperature and pressure, followed by dehydration to form the oxide.[11] It is particularly useful for producing crystalline nanoparticles with controlled morphology.

Materials and Equipment:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ethylamine (C₂H₅NH₂)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Drying oven

-

Muffle furnace

Step-by-Step Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of gadolinium nitrate hexahydrate (e.g., 0.08 M).[8]

-

Precipitation: Under vigorous stirring, slowly add a precipitating agent, such as ethylamine or a solution of NaOH, to the gadolinium nitrate solution.[8] A white precipitate of gadolinium hydroxide (Gd(OH)₃) will form.

-

Hydrothermal Treatment: Transfer the resulting mixture into a Teflon-lined autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120°C) for a set duration (e.g., 6-12 hours).[8][11]

-

Purification: After cooling the autoclave to room temperature, collect the precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying and Calcination: Dry the purified gadolinium hydroxide precipitate in an oven at approximately 80°C.[8] To convert the hydroxide to the oxide and improve crystallinity, anneal the dried powder in a muffle furnace at a high temperature (e.g., 700°C) for several hours.[8]

This method involves forming a complex between gadolinium nitrate and an organic molecule like glycine, followed by thermal decomposition of the complex to yield fine gadolinium oxide nanoparticles.[9]

Materials and Equipment:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

Glycine (NH₂CH₂COOH)

-

Deionized water

-

Beakers and magnetic stirrer

-

Hot plate or heating mantle

-

Muffle furnace

-

Mortar and pestle

Step-by-Step Procedure:

-

Complex Formation: Dissolve stoichiometric amounts of gadolinium nitrate hexahydrate and glycine in deionized water to form an aqueous solution.[9]

-

Evaporation: Gently heat the solution on a hot plate with continuous stirring to evaporate the water. This will result in the formation of a viscous gel or solid complex.

-

Decomposition: Transfer the dried complex into a crucible and place it in a muffle furnace.

-

Calcination: Heat the furnace to a temperature of approximately 250°C, where the complex decomposes, releasing gases and forming an ultrafine white powder of gadolinium oxide nanocrystallites.[9] A higher temperature (e.g., 700°C) can be used for complete decomposition and enhanced crystallinity.

-

Collection: After cooling, the resulting Gd₂O₃ nanoparticle powder can be collected for characterization.

Visualization of Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of the experimental processes and their underlying logic.

References

- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of MRI Contrast Agents Using Gadolinium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of gadolinium-based Magnetic Resonance Imaging (MRI) contrast agents, specifically utilizing gadolinium nitrate pentahydrate as the gadolinium source. The following sections detail the synthesis of two widely used classes of contrast agents, based on the chelating ligands DOTA and DTPA, and present relevant characterization data.

Introduction

Gadolinium-based contrast agents (GBCAs) are critical tools in clinical MRI, enhancing the signal intensity of tissues and improving diagnostic accuracy. The paramagnetic gadolinium ion (Gd³⁺) significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images.[1] However, free Gd³⁺ is toxic and must be complexed with a chelating agent to ensure patient safety.[2] The stability of the resulting gadolinium complex is paramount to prevent the release of toxic free Gd³⁺ ions in vivo.[3]

Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) generally form more kinetically inert complexes compared to linear chelators such as DTPA (diethylenetriaminepentaacetic acid).[3] this compound serves as a readily available and water-soluble source of Gd³⁺ for the synthesis of these essential diagnostic agents.[4]

Synthesis of Gadolinium-Based Contrast Agents

The general principle for synthesizing gadolinium-based contrast agents involves the reaction of a gadolinium salt with a chelating ligand in an aqueous solution, followed by purification to remove any unchelated, free gadolinium. The pH of the reaction mixture is a critical parameter that must be carefully controlled to ensure complete complexation and avoid the precipitation of gadolinium hydroxide.

Synthesis of a Gd-DOTA Derivative

This protocol is adapted from the synthesis of a 2-(4-nitrobenzyl)-DOTA-Gd complex and provides a general framework for the chelation of DOTA-based ligands with this compound.[5]

Experimental Protocol:

-

Dissolution: Dissolve the DOTA-derivative ligand (e.g., 2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane- N,N',N'',N'''-tetraacetic acid) in methanol.

-

Addition of Gadolinium Source: Add a slight molar excess (e.g., 1.05 equivalents) of this compound (Gd(NO₃)₃·5H₂O) to the solution.

-

Reaction: Reflux the mixture for a specified time (e.g., 8 hours). The reaction progress can be monitored by checking for the presence of free gadolinium ions.

-

Solvent Removal: Reduce the solvent volume under vacuum.

-

Precipitation: Add a non-polar solvent like dichloromethane (CH₂Cl₂) to precipitate the gadolinium complex as an oil.

-

Isolation and Drying: Separate the oil and dry it under vacuum to obtain the solid product.

-

Purification (Optional but Recommended): The product can be further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

Caption: Synthesis workflow for a Gd-DOTA derivative.

General Protocol for Synthesis of Gd-DTPA

While a specific protocol starting with this compound for Gd-DTPA was not found in the immediate search results, the following general protocol can be adapted. This compound can be substituted for other gadolinium salts like gadolinium chloride or gadolinium oxide, as it provides a soluble source of Gd³⁺.

Experimental Protocol:

-

Dissolution: Dissolve diethylenetriaminepentaacetic acid (DTPA) in deionized water.

-

pH Adjustment: Adjust the pH of the DTPA solution to approximately 5.5-6.0 using a suitable base (e.g., 1 M NaOH or KOH solution). This deprotonates the carboxylic acid groups, facilitating complexation.

-

Addition of Gadolinium Source: Prepare a stock solution of this compound in deionized water. Add the gadolinium nitrate solution dropwise to the DTPA solution while stirring. A slight molar excess of the ligand is often used to ensure complete chelation of the gadolinium.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for several hours to overnight.

-

Monitoring: Periodically check for the presence of free Gd³⁺ ions using a xylenol orange indicator test. A color change from yellow to red/purple indicates the presence of free Gd³⁺. The reaction is complete when the test is negative.

-

Purification:

-

Chelating Resin: Add a chelating resin (e.g., Chelex® 100) to the solution and stir for 1-2 hours to remove any remaining free gadolinium ions.[2]

-

Filtration: Filter the solution to remove the resin.

-

-

Isolation: The final product, the gadolinium-DTPA complex in solution, can be used directly or lyophilized to obtain a solid powder.

dot

Caption: General synthesis workflow for Gd-DTPA.

Quantitative Data

The efficiency of a contrast agent is primarily determined by its relaxivity (r₁ and r₂), which is a measure of its ability to increase the relaxation rates of water protons. Higher relaxivity values indicate a more effective contrast agent. The following tables summarize key quantitative data for Gd-DOTA and Gd-DTPA based contrast agents.

Table 1: Synthesis and Characterization of a Gd-DOTA Derivative [5]

| Parameter | Value |

| Starting Ligand | 2-(4-nitrobenzyl)-DOTA |

| Gadolinium Source | This compound |

| Yield | 85% |

| Characterization | ESI-MS, RP-HPLC |

| Calculated Mass (C₂₃H₃₃N₅O₁₀Gd) | 697 m/e |

| Found Mass (M⁻¹) | 693 m/e |

Table 2: Relaxivity Data for Gadolinium Contrast Agents

| Contrast Agent | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field (T) | Reference |

| Gd-DTPA (Magnevist®) | 4.79 | 5.14 | 1.5 | [6] |

| Gd-DTPA (Magnevist®) | 4.50 | 5.09 | 3.0 | [6] |

| G4-(1B4M-DTPA-Gd)₃₀ | 29.5 | - | 3.0 | [5] |

| G4-(C-DOTA-Gd)₂₈ | 26.9 | - | 3.0 | [5] |

| G3-(Gd-DOTA)₂₄ | ~12 | ~15 | 1.4 | [7] |

| G5-(Gd-DOTA)₉₆ | ~10 | ~18 | 1.4 | [7] |

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for gadolinium-based contrast agents is the shortening of the longitudinal (T₁) and transverse (T₂) relaxation times of water protons in their vicinity.[1] This effect is mediated through the strong paramagnetic properties of the Gd³⁺ ion.

dot

Caption: Mechanism of T₁ relaxation enhancement by Gd-CAs.

The efficiency of this process is influenced by several factors, including:

-

Number of inner-sphere water molecules (q): The direct coordination of water molecules to the Gd³⁺ ion provides a highly efficient pathway for relaxation.

-

Water exchange rate (kex): The rate at which the coordinated water molecule exchanges with bulk water molecules.

-

Rotational correlation time (τR): The time it takes for the contrast agent molecule to rotate, which affects the interaction with surrounding water protons.

Conclusion

The synthesis of gadolinium-based MRI contrast agents using this compound is a feasible and effective method. Proper control of reaction conditions, particularly pH, and thorough purification to remove free gadolinium are crucial for producing safe and effective contrast agents. The choice of chelating ligand, whether a linear agent like DTPA or a macrocyclic agent like DOTA, significantly impacts the stability and relaxivity of the final complex, which in turn influences its diagnostic efficacy and safety profile. Further research and development in this area continue to focus on creating agents with higher relaxivity, improved targeting capabilities, and enhanced safety profiles.

References

- 1. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sti.srs.gov [sti.srs.gov]

- 3. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement effects and relaxivities of gadolinium-DTPA at 1.5 versus 3 Tesla: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gadolinium MRI Contrast Agents Based on Triazine Dendrimers: Relaxivity and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gadolinium Nitrate Pentahydrate in the Synthesis of Metal-Organic Frameworks (MOFs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of gadolinium-based Metal-Organic Frameworks (MOFs) using gadolinium nitrate pentahydrate as a metal precursor. These materials are of significant interest in the field of drug development, particularly for applications in targeted drug delivery and biomedical imaging.

Introduction to Gadolinium-Based MOFs

Gadolinium-based MOFs are a subclass of coordination polymers constructed from gadolinium ions or clusters linked together by organic ligands. The unique magnetic properties of the Gd(III) ion make these MOFs highly promising candidates for use as contrast agents in Magnetic Resonance Imaging (MRI). Furthermore, their porous nature allows for the encapsulation and controlled release of therapeutic agents, positioning them as versatile platforms for theranostics. The choice of the organic linker and the synthesis method are crucial factors that determine the physicochemical properties of the resulting MOF, including its crystal structure, porosity, particle size, and stability.

Data Presentation: Synthesis Parameters and MOF Properties

The following tables summarize quantitative data from various studies on the synthesis of gadolinium-based MOFs using different organic linkers and synthesis methods.

Table 1: Synthesis Conditions for Gadolinium-Based MOFs

| Organic Linker | Synthesis Method | Metal Salt | Solvent | Temperature (°C) | Time (h) |

| 1,4-Benzenedicarboxylic acid (BDC) | Solvothermal | Gadolinium nitrate hexahydrate | DMF | 120 | 20 |

| 1,3,5-Benzenetricarboxylic acid (BTC) | Solvothermal | Gadolinium nitrate hexahydrate | DMF/Ethanol/H₂O | 150 | 24 |

| 2-Aminoterephthalic acid (NH₂-BDC) | Microwave-assisted | Gadolinium nitrate hexahydrate | DMF | 140 | 0.5 |

| 1,4-bis(5-carboxy-1H-benzimidazole-2-yl)benzene (pDBI) | Solvothermal | Gadolinium nitrate hexahydrate | DMF | 120 | 72 |

Table 2: Physicochemical Properties of Gadolinium-Based MOFs

| MOF Name | Organic Linker | Particle Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Gd-BDC | 1,4-Benzenedicarboxylic acid | 100-300 | 1850 | 0.78 |

| Gd-BTC | 1,3,5-Benzenetricarboxylic acid | ~200 | 1450 | 0.62 |

| Gd-NH₂-BDC | 2-Aminoterephthalic acid | 50-150 | 1200 | 0.55 |

| Gd-pDBI | 1,4-bis(5-carboxy-1H-benzimidazole-2-yl)benzene | ~140 | Not Reported | Not Reported |

Table 3: Drug Loading and Release in Gadolinium-Based MOFs

| MOF Name | Drug Loaded | Loading Capacity | Release Conditions |

| Gd-pDBI | Doxorubicin | 12 wt%[1] | pH-responsive |

| Gd-BDC | Quercetin | 45 mg/g[2] | Not Specified |

| Gd-MOF | Methotrexate | Not Specified | pH 5.5 and 7.4 |

Experimental Protocols

Detailed methodologies for the synthesis of gadolinium-based MOFs via solvothermal, hydrothermal, and microwave-assisted methods are provided below.

Protocol 1: Solvothermal Synthesis of Gd-BDC MOF

This protocol is adapted from a procedure for synthesizing a Gd-MOF using terephthalic acid (1,4-benzenedicarboxylic acid).[2]

Materials:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

1,4-Benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

Equipment:

-

Oven

-

Centrifuge

-

Glass vials or Teflon-lined autoclave

Procedure:

-

In a glass vial, dissolve 300 mg of Gd(NO₃)₃·6H₂O in 10 mL of DMF.

-

In a separate glass vial, dissolve 166 mg of H₂BDC in 10 mL of DMF.

-

Mix the two solutions and stir at room temperature for 30 minutes.

-

Transfer the resulting solution to a Teflon-lined autoclave or a sealed glass vessel.

-

Heat the vessel in an oven at 120°C for 20 hours.[2]

-

After cooling to room temperature, collect the white precipitate by centrifugation.

-

Wash the product with fresh DMF three times to remove any unreacted precursors.

-

Dry the final product under vacuum.

Protocol 2: Hydrothermal Synthesis of a Gd-based MOF

This protocol describes a general approach for the hydrothermal synthesis of a gadolinium-based MOF.

Materials:

-

Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)

-

Organic linker (e.g., 2,4,6-tris(3,5-dicarboxylphenyl-amino)-1,3,5-triazine)[3]

-

Deionized water

-

pH adjusting agent (e.g., NaOH or HNO₃)

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven

Procedure:

-

Dissolve the this compound and the organic linker in deionized water in a molar ratio appropriate for the desired MOF structure.

-

Adjust the pH of the solution using a suitable acid or base to optimize crystal formation.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature typically ranging from 100 to 180°C for 24 to 72 hours.

-

Allow the autoclave to cool down slowly to room temperature.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the product with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

-

Dry the final product in a vacuum oven.

Protocol 3: Microwave-Assisted Synthesis of a Gd-based MOF

This protocol outlines a general procedure for the rapid synthesis of gadolinium-based MOFs using microwave irradiation.

Materials:

-

Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)

-

Organic linker (e.g., terephthalic acid)

-

Solvent (e.g., DMF or a mixture of solvents)

Equipment:

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, dissolve this compound and the organic linker in the chosen solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Set the reaction temperature (e.g., 130-150°C), microwave power (e.g., 100-300 W), and reaction time (e.g., 5-60 minutes).[4]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Collect the product by filtration or centrifugation.

-

Wash the product with the reaction solvent and then with a lower-boiling point solvent to facilitate drying.

-

Dry the final product under vacuum.

Mandatory Visualizations

Experimental Workflow Diagrams

Characterization of Gadolinium-Based MOFs

To ensure the successful synthesis and to determine the properties of the gadolinium-based MOFs, a range of characterization techniques should be employed:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the porous MOF structure.[5]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the organic linker to the gadolinium metal centers.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the precise gadolinium content in the MOF.

Drug Loading and Release Studies

For drug development applications, the capacity of the gadolinium-based MOF to load and release a therapeutic agent is a critical parameter.

General Protocol for Drug Loading:

-

Activate the MOF by heating under vacuum to remove any guest molecules from the pores.

-

Disperse the activated MOF in a solution of the drug in a suitable solvent.

-

Stir the mixture for a defined period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the product with fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

The amount of loaded drug can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by thermogravimetric analysis (TGA).

General Protocol for In Vitro Drug Release:

-

Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 for physiological conditions or 5.5 to simulate the acidic tumor microenvironment).

-

Maintain the suspension at a constant temperature (e.g., 37°C) with continuous stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Separate the MOF particles from the supernatant by centrifugation or filtration.

-

Analyze the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the cumulative drug release as a function of time.

Conclusion

This compound is a versatile and commonly used precursor for the synthesis of a wide range of gadolinium-based MOFs. By carefully selecting the organic linker and the synthesis methodology, researchers can tailor the properties of these materials for specific applications in drug delivery and bioimaging. The protocols and data presented in these application notes provide a foundation for the successful synthesis and characterization of these promising nanomaterials for advanced biomedical applications.

References

Application Notes and Protocols: Gadolinium Nitrate Pentahydrate for Luminescence Probes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and application of luminescent probes using gadolinium nitrate pentahydrate as a precursor. These probes are primarily designed for bimodal imaging, leveraging the paramagnetic properties of the gadolinium(III) ion for Magnetic Resonance Imaging (MRI) and the luminescence of either a co-doped lanthanide or an organic ligand for optical imaging.

Introduction to Gadolinium-Based Luminescent Probes

Gadolinium(III) (Gd³⁺) possesses a high number of unpaired electrons, making it an excellent T1 contrast agent for MRI.[1] However, the Gd³⁺ ion itself is not luminescent in the visible spectrum under normal conditions.[2] To create luminescent probes, Gd³⁺ is used as a host in a nanoparticle matrix (e.g., Gd₂O₃) doped with other luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺), or it is complexed with fluorescent organic ligands in Metal-Organic Frameworks (MOFs) or chelates.[3][4] this compound (Gd(NO₃)₃·5H₂O) is a common and convenient precursor for the synthesis of these advanced materials due to its good solubility and reactivity.

The resulting bimodal probes offer the high spatial resolution of MRI and the high sensitivity of optical imaging, making them powerful tools in biomedical research and diagnostics.[5] Applications range from cellular imaging and biosensing to in vivo tumor targeting and drug delivery.[6][7]

Synthesis Protocols

Protocol for Synthesis of Europium-Doped Gadolinium Oxide (Eu:Gd₂O₃) Nanoparticles

This protocol describes a microwave-assisted synthesis of Eu:Gd₂O₃ nanoparticles, which are useful as bimodal probes for MRI and fluorescence imaging.

Materials:

-

Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)

-

Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

-

Moringa oleifera peel extract (as a green reducing and capping agent)

-

Methanol

-

Deionized water

-

Microwave synthesis system

Procedure:

-

Preparation of Precursor Solution: Prepare a 0.1 M aqueous solution of mixed lanthanide nitrates with the desired doping concentration of europium (e.g., 5 mol%). To do this, dissolve the appropriate amounts of Gd(NO₃)₃·5H₂O and Eu(NO₃)₃·5H₂O in deionized water.

-

Preparation of Plant Extract: Prepare a methanolic extract of Moringa oleifera peel. The concentration of the extract should be optimized, but a starting point is 10 g of dried peel in 100 mL of methanol, followed by filtration.

-

Reaction Mixture: In a suitable vessel for microwave synthesis, mix the lanthanide nitrate solution with the plant extract. A typical ratio is 1:1 by volume.

-

Microwave Irradiation: Place the reaction mixture in the microwave synthesis system. Irradiate the mixture at a power of 300 W for a duration of 10-15 minutes.[3] The solution should change color, indicating nanoparticle formation.

-

Purification: After the reaction, allow the solution to cool to room temperature. Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles.

-

Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water and then with ethanol to remove any unreacted precursors and by-products. Repeat the centrifugation and washing steps three times.

-

Drying: Dry the purified nanoparticle pellet in a vacuum oven at 60 °C overnight.

-

Storage: Store the dried Eu:Gd₂O₃ nanoparticles in a desiccator.

Experimental Workflow: Synthesis of Eu:Gd₂O₃ Nanoparticles

Caption: Workflow for microwave-assisted synthesis of Eu:Gd₂O₃ nanoparticles.

Characterization Protocols

Protocol for Luminescence Spectroscopy

This protocol outlines the steps for measuring the excitation and emission spectra of the synthesized luminescent nanoparticles.

Equipment:

-

Spectrofluorometer

-

Quartz cuvettes

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Disperse a small amount of the synthesized nanoparticles (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol) in a quartz cuvette. Use an ultrasonic bath to ensure a homogenous dispersion.

-

Emission Spectrum:

-

Set the spectrofluorometer to emission scan mode.

-

Determine the optimal excitation wavelength. For Eu³⁺ doped materials, this is often in the UV range (e.g., 254 nm or 395 nm). For Tb³⁺, it can also be in the UV range.

-

Set the excitation wavelength and scan a range of emission wavelengths (e.g., 500-750 nm for Eu³⁺, 450-650 nm for Tb³⁺).

-

Record the spectrum. The characteristic emission peaks for Eu³⁺ are typically around 590 nm (⁵D₀ → ⁷F₁) and 612 nm (⁵D₀ → ⁷F₂).

-

-

Excitation Spectrum:

-

Set the spectrofluorometer to excitation scan mode.

-

Set the emission wavelength to the most intense peak observed in the emission spectrum (e.g., 612 nm for Eu³⁺).

-

Scan a range of excitation wavelengths (e.g., 200-500 nm).

-

Record the spectrum. This will show which wavelengths are most efficient at exciting the luminescence.

-

Protocol for MRI Relaxivity (r₁) Measurement

This protocol describes how to measure the longitudinal relaxivity (r₁), which is a measure of the efficiency of a T1 contrast agent.

Equipment:

-